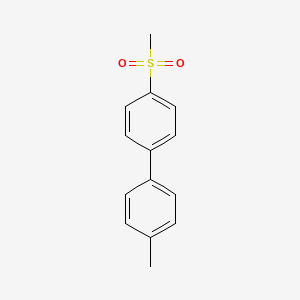
1,2,4,5-tetrazine;dodecahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrazine;dodecahydrate is a nitrogen-rich heterocyclic compound known for its unique chemical properties and potential applications in various fields. The compound consists of a six-membered aromatic ring with four nitrogen atoms, making it highly electron-deficient and reactive. The dodecahydrate form indicates the presence of twelve water molecules associated with each molecule of 1,2,4,5-tetrazine, which can influence its physical and chemical properties.
Métodos De Preparación
The synthesis of 1,2,4,5-tetrazine;dodecahydrate typically involves the following steps:
-
Synthetic Routes
- One common method involves the reaction of hydrazine with nitriles under acidic conditions to form the tetrazine ring. For example, the reaction of hydrazine hydrate with dicyandiamide in the presence of hydrochloric acid can yield 1,2,4,5-tetrazine.
- Another approach is the cyclization of diaminomaleonitrile with nitrous acid, which forms the tetrazine ring through an intramolecular cyclization reaction.
-
Reaction Conditions
- The reactions are usually carried out under controlled temperatures, often below 100°C, to ensure the stability of the intermediates and the final product.
- Solvents such as water, ethanol, or dichloromethane are commonly used to facilitate the reactions.
-
Industrial Production Methods
- Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
- Purification steps, including recrystallization and solvent extraction, are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
1,2,4,5-Tetrazine;dodecahydrate undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized to form tetrazine oxides, which are useful intermediates in organic synthesis.
-
Reduction
- Reduction of 1,2,4,5-tetrazine can yield dihydrotetrazine derivatives, which have applications in medicinal chemistry.
-
Substitution
- The electron-deficient nature of the tetrazine ring makes it susceptible to nucleophilic substitution reactions. Common reagents include amines, thiols, and alcohols, which can replace hydrogen atoms on the ring.
-
Cycloaddition
- 1,2,4,5-Tetrazine is known for its ability to participate in inverse electron demand Diels-Alder reactions, forming pyridazine derivatives. This reaction is widely used in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrazine;dodecahydrate has a wide range of applications in scientific research:
-
Chemistry
-
Biology
- The compound is employed in the development of fluorescent probes for bioimaging and in the study of enzyme mechanisms.
-
Medicine
-
Industry
Mecanismo De Acción
The mechanism of action of 1,2,4,5-tetrazine;dodecahydrate involves its interaction with various molecular targets:
-
Molecular Targets
- The compound can interact with nucleophiles, such as amines and thiols, through nucleophilic substitution reactions.
- It can also participate in cycloaddition reactions with dienophiles, forming stable adducts.
-
Pathways Involved
- The electron-deficient nature of the tetrazine ring facilitates its participation in redox reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
1,2,4,5-Tetrazine;dodecahydrate can be compared with other nitrogen-rich heterocycles:
-
Similar Compounds
1,2,3,4-Tetrazine: Another tetrazine isomer with different nitrogen atom positions, leading to distinct reactivity and applications.
1,2,4-Triazine: A related compound with three nitrogen atoms in the ring, used in pharmaceuticals and agrochemicals.
-
Uniqueness
- The high nitrogen content and electron-deficient nature of this compound make it particularly reactive and versatile in various chemical reactions, distinguishing it from other heterocycles.
Propiedades
Fórmula molecular |
C10H34N20O12 |
|---|---|
Peso molecular |
626.51 g/mol |
Nombre IUPAC |
1,2,4,5-tetrazine;dodecahydrate |
InChI |
InChI=1S/5C2H2N4.12H2O/c5*1-3-5-2-6-4-1;;;;;;;;;;;;/h5*1-2H;12*1H2 |
Clave InChI |
ZDJUCLVMRQJHTL-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.O.O.O.O.O.O.O.O.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




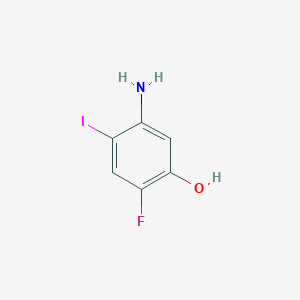
![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)

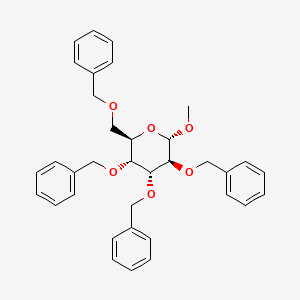


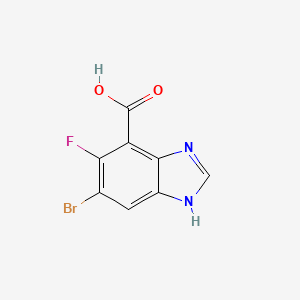

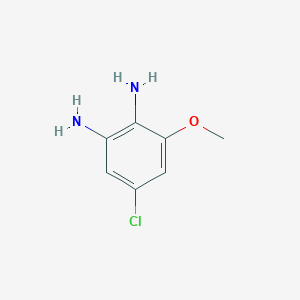
![3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12841764.png)
